

In Vivo Dosing and Efficacy Data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: MI-773

Cat. No.: S548242

[Get Quote](#)

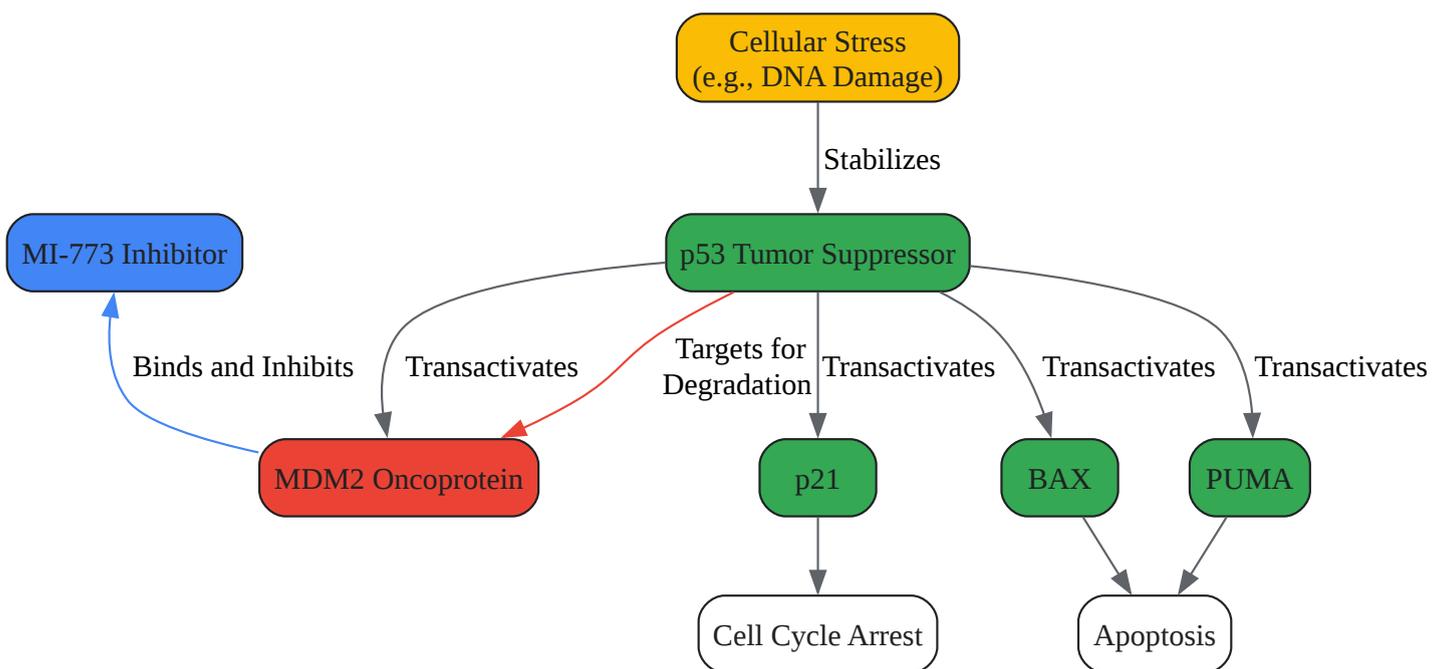
The table below summarizes key efficacy data and dosing regimens for **MI-773** (also known as SAR405838) from preclinical in vivo studies [1] [2].

Tumor Model	Effective Dose	Dosing Schedule	Route of Administration	Reported Outcome
SJSA-1 osteosarcoma [1]	10, 30, 50, 100, and 200 mg/kg	Single oral dose to 200 mg/kg daily for 3 weeks	Oral (p.o.)	Dose-dependent tumor growth inhibition; complete tumor regression with single dose
RS4;11 acute leukemia [1]	10, 30, 50, 100, and 200 mg/kg	Oral dosing for 3 weeks	Oral (p.o.)	Dose-dependent tumor growth inhibition
LNCaP prostate cancer [1]	10, 30, 50, 100, and 200 mg/kg	Oral dosing for 3 weeks	Oral (p.o.)	Dose-dependent tumor growth inhibition
HCT-116 colon cancer [1]	10, 30, 50, 100, and 200 mg/kg	Oral dosing for 3 weeks	Oral (p.o.)	Dose-dependent tumor growth inhibition

Tumor Model	Effective Dose	Dosing Schedule	Route of Administration	Reported Outcome
SH-SY5Y neuroblastoma orthotopic model [2]	30 mg/kg	Daily for 3 days	Intraperitoneal (i.p.)	Induction of apoptosis in tumor cells

Mechanism of Action

MI-773 is a highly potent and selective small-molecule inhibitor of the MDM2-p53 interaction. Its mechanism can be visualized in the following pathway diagram.



[Click to download full resolution via product page](#)

Suggested FAQs and Troubleshooting Guides

Based on the available research, here are potential FAQs and their evidence-backed answers for your support center.

1. What is the primary determinant of MI-773 sensitivity in cancer cells?

- **Answer:** The **TP53 mutation status** is the most critical factor. **MI-773** is selectively active in cancer cell lines with wild-type TP53, while cell lines with mutated or deleted TP53 are highly resistant [3] [2]. It is crucial to verify the p53 status of your experimental models before beginning studies.

2. Which tumor types show the greatest sensitivity to MI-773 in preclinical models?

- **Answer:** Across a large panel of cell lines, the most sensitive tumor types were **melanoma, sarcoma, renal cancer, gastric cancer, leukemia, and lymphoma** [3]. Neuroblastoma with wild-type p53 has also shown significant sensitivity in vitro and in vivo [4] [2].

3. We are observing insufficient efficacy in our in vivo model. What could be the cause?

- **Troubleshooting Guide:**
 - **Confirm p53 status:** Re-check that your model has a wild-type p53 genotype and functional p53 pathway. This is the most common reason for lack of response [3].
 - **Verify dosing regimen:** Ensure you are using an effective dose and schedule. Refer to the table above for proven regimens. Bioavailability can differ between oral (p.o.) and intraperitoneal (i.p.) administration.
 - **Check for combination potential:** Consider that **MI-773** may work better in combination. Research shows it can augment the cytotoxic effects of chemotherapy agents like doxorubicin, even in chemo-resistant lines [2].

4. What are the reported safety and toxicity concerns with MDM2 inhibitors like MI-773?

- **Answer:** While **MI-773** has been reported to have negligible toxicity in some animal models [1], note that a class-wide side effect of MDM2 inhibitors is **on-target hematological toxicity**, particularly thrombocytopenia (low platelet count) [5]. Monitoring blood counts in preclinical studies is advisable.

Building Your Support Center

- **Structure Your Content:** Organize your FAQs and guides around the experimental workflow: Model Selection, Drug Preparation & Dosing, In Vivo Experimentation, and Data Analysis.
- **Include Practical Protocols:** While the search results provide outcome data, you may need to supplement with detailed, step-by-step protocols for common assays like cell viability (CCK-8), colony formation, apoptosis (Annexin V/PI), and western blotting from general laboratory resources.

- **Highlight Key Considerations:** Emphasize the critical importance of p53 wild-type status and suggest routine genetic verification to prevent wasted resources.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - MI (SAR405838) | CAS... | Manufacturer BioCrick 773 [biocrick.com]
2. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53 ... [pmc.ncbi.nlm.nih.gov]
3. Pharmacogenomics characterization of the MDM2 inhibitor MI - 773 ... [nature.com]
4. MI-773, a breaker of the MDM2/p53 axis, exhibits ... [pmc.ncbi.nlm.nih.gov]
5. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [In Vivo Dosing and Efficacy Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548242#mi-773-dose-optimization-in-vivo>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com